3'-Chloro-3,4-dimethyl-1,1'-biphenyl
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Overview
Description
3’-Chloro-3,4-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with chlorine and methyl groups as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3,4-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of 3’-Chloro-3,4-dimethyl-1,1’-biphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency, using advanced catalytic systems and continuous flow reactors to ensure consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3,4-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyls, quinones, and reduced biphenyl derivatives .
Scientific Research Applications
3’-Chloro-3,4-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3’-Chloro-3,4-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways. The compound can participate in electrophilic aromatic substitution reactions, where the chlorine and methyl groups influence the reactivity and orientation of the substituents on the benzene rings . These interactions can affect the compound’s biological activity and its role in chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4’-Dimethyl-1,1’-biphenyl: Similar structure but lacks the chlorine substituent.
3,3’-Dimethylbiphenyl: Both methyl groups are on the same benzene ring.
4,4’-Dichlorobiphenyl: Contains chlorine substituents on both benzene rings.
Uniqueness
The presence of both electron-donating and electron-withdrawing groups on the benzene rings makes it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
89346-61-2 |
---|---|
Molecular Formula |
C14H13Cl |
Molecular Weight |
216.70 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12/h3-9H,1-2H3 |
InChI Key |
QFOIWJNTMVUZLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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